molecular formula C6H3ClF3N B1345723 2-Chloro-4-(trifluoromethyl)pyridine CAS No. 81565-18-6

2-Chloro-4-(trifluoromethyl)pyridine

Cat. No. B1345723
CAS RN: 81565-18-6
M. Wt: 181.54 g/mol
InChI Key: GBNPVXZNWBWNEN-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethyl)pyridine is a fluorinated building block with the empirical formula C6H3ClF3N . It has a molecular weight of 181.54 . It is used in the synthesis of various compounds .


Synthesis Analysis

2-Chloro-4-(trifluoromethyl)pyridine can be synthesized from 2-chloro-4-iodopyridine . It has been used in the synthesis of 4,4’-bis(trifluoromethyl)-2,2’-bipyridine and 1,3-bis(4-(trifluoromethyl)pyridin-2-yl)benzene . A wide range of highly substituted trifluoromethylated pyridines were synthesized through substitution by nucleophiles or by coupling with boronic acids .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(trifluoromethyl)pyridine has been investigated using Fourier-transform Infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy . The InChI key is GBNPVXZNWBWNEN-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chloride in 2-Chloro-4-(trifluoromethyl)pyridine was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .


Physical And Chemical Properties Analysis

2-Chloro-4-(trifluoromethyl)pyridine has a refractive index of 1.4490 (lit.), a boiling point of 146-147 °C (lit.), and a density of 1.411 g/mL at 25 °C (lit.) . Its SMILES string is FC(F)(F)c1ccnc(Cl)c1 .

Scientific Research Applications

Metalation Reaction

2-Chloro-4-(trifluoromethyl)pyridine is used in the preparation of (trifluoromethyl)pyridyllithiums through a metalation reaction. This process is crucial for introducing functional groups into aromatic compounds, which can then be used to synthesize a wide range of chemical products .

Synthesis of Metal-Organic Frameworks (MOFs)

This compound plays a role in the synthesis of MOFs, which are porous materials with potential applications in gas storage, separation, and catalysis. The trifluoromethyl group in the compound can enhance the stability and functionality of MOFs .

Synthesis of Methiodide Salts

2-Chloro-4-(trifluoromethyl)pyridine is also involved in synthesizing methiodide salts. These salts are often used as intermediates in organic synthesis and can have applications in pharmaceuticals and agrochemicals .

Safety and Hazards

This compound is classified as a flammable liquid and vapor. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, is recommended when handling this compound .

Future Directions

Currently, the major use of trifluoromethylpyridine (TFMP) derivatives, such as 2-Chloro-4-(trifluoromethyl)pyridine, is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-chloro-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3N/c7-5-3-4(1-2-11-5)6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNPVXZNWBWNEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70231203
Record name 2-Chloro-4-trifluoromethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70231203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(trifluoromethyl)pyridine

CAS RN

81565-18-6
Record name 2-Chloro-4-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81565-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-trifluoromethylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081565186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-4-trifluoromethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70231203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the typical synthetic routes for 2-Chloro-4-(trifluoromethyl)pyridine?

A1: One common method for synthesizing 2-Chloro-4-(trifluoromethyl)pyridine is through a two-step hydrogenation process starting from 2-chloro-4-(trifluoromethyl)pyridine. [] This reaction typically involves the use of a catalyst and a solvent like isopropanol. [] Another synthesis route involves the use of 3-amino-2-chloro-4-trifluoromethyl pyridine and 2-chloro pyridin-3-yl methylalcohol as key intermediates. []

Q2: Has 2-Chloro-4-(trifluoromethyl)pyridine been investigated using computational chemistry methods?

A2: Yes, Density Functional Theory (DFT) calculations, specifically using the B3LYP and LSDA methods with the 6-311++G(d,p) basis set, have been employed to study the molecular structure and vibrational frequencies of 2-Chloro-4-(trifluoromethyl)pyridine. [, ] This computational approach has also been used to predict its Non-Linear Optical (NLO) behavior by determining the electric dipole moment and hyperpolarizability. [, ]

Q3: Are there any spectroscopic characterizations available for 2-Chloro-4-(trifluoromethyl)pyridine?

A3: Yes, researchers have utilized Fourier-transform Infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy to analyze the vibrational characteristics of 2-Chloro-4-(trifluoromethyl)pyridine. [, ] Additionally, ¹³C and ¹H NMR chemical shifts have been determined using the gauge-independent atomic orbital (GIAO) method. [, ]

Q4: What are the known applications of 2-Chloro-4-(trifluoromethyl)pyridine in organic synthesis?

A4: Research indicates that 2-Chloro-4-(trifluoromethyl)pyridine serves as a valuable building block in the synthesis of various compounds. Notably, it acts as a key starting material in the preparation of 4-(Trifluoromethyl)piperidine hydrochloride, achieved through a two-step hydrogenation reaction. [] Furthermore, it plays a significant role in the synthesis of fluorinated 1,5-dipyridodiazepin-2-ones and 1,5-dipyridodiazepines, investigated as potential antivirals against HIV. []

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